

Comparative Toxicological Assessment: Dacthal (DCPA) and its Degradates

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A comprehensive review of the toxicological profiles of the herbicide **Dacthal** (DCPA) and its primary environmental degradates, tetrachloroterephthalic acid (TPA) and monomethyl tetrachloroterephthalate (MTP), reveals distinct differences in their potential for adverse health effects. This guide synthesizes available quantitative data, outlines experimental methodologies, and illustrates key metabolic and toxicological pathways to provide researchers, scientists, and drug development professionals with a comparative overview.

Quantitative Toxicological Data

The acute, subchronic, chronic, and reproductive toxicity data for DCPA, TPA, and MTP are summarized in the table below. A notable data gap exists for MTP, for which standard toxicity studies are largely unavailable. In general, DCPA displays low acute toxicity but raises concerns regarding chronic effects, particularly on the thyroid and liver, and developmental toxicity. TPA is demonstrably less toxic than its parent compound, DCPA.



Toxicological Endpoint	Dacthal (DCPA)	Tetrachloroterephtha lic Acid (TPA)	Monomethyl Tetrachloroterephtha late (MTP)
Acute Oral LD50 (Rat)	>3,000 - 12,500 mg/kg[1][2]	Effects (weight loss, diarrhea) seen at ≥ 2000 mg/kg/day[2]	No data available[2]
Acute Oral LD50 (Dog)	>10,000 mg/kg[1][3]	No data available	No data available
Subchronic NOAEL (Rat)	50 mg/kg/day (90-day study)[1]	500 mg/kg/day (90- day study)[4]	No data available[2]
Chronic NOAEL (Rat)	1 mg/kg/day (2-year study)[2][5]	No data available	No data available
Chronic LOAEL (Rat)	10 mg/kg/day (2-year study)[2]	No data available	No data available
Reproductive Toxicity NOAEL (Rat)	63 mg/kg/day (female), 233 mg/kg/day (male)[2]	No reproductive effects observed up to 2,500 mg/kg/day[2]	No data available[2]
Developmental Toxicity NOAEL (Rat)	500 mg/kg/day[6]	>2,500 mg/kg/day[2]	No data available[2]
Carcinogenicity	Suggestive evidence (thyroid and liver tumors in rats)[2][7]	Unlikely to pose a cancer risk[2]	No data available[2]

Experimental Protocols

Detailed protocols for the key toxicological studies cited are summarized below. It is important to note that full study reports, particularly for industry-sponsored research, are often not publicly available. The following descriptions are based on summaries from regulatory agencies and standard testing guidelines (e.g., OECD, US EPA).



Two-Year Chronic Toxicity/Carcinogenicity Study of DCPA in Rats (ISK Biotech Corp., 1993)

- Objective: To assess the chronic toxicity and carcinogenic potential of DCPA in rats following long-term dietary exposure.
- Test Guideline: This study would have followed protocols similar to OECD Test Guideline 453
 (Combined Chronic Toxicity/Carcinogenicity Studies) or US EPA Health Effects Test
 Guidelines OPPTS 870.4300.
- Methodology Summary:
 - Test Species: Albino rats (strain not specified in available summaries).
 - Group Size: Typically, 50-70 animals per sex per dose group for carcinogenicity studies.
 - Dosing: DCPA was administered in the diet for 24 months. Dose levels were likely determined from shorter-term range-finding studies and were reported to be approximately 0, 5, 50, or 500 mg/kg/day.
 - Endpoints Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology at necropsy, organ weights, and histopathological examination of a comprehensive set of tissues and organs from all animals. Special attention was given to the liver and thyroid.
- Key Findings: The study identified a chronic NOAEL of 1 mg/kg/day and a LOAEL of 10 mg/kg/day. It also provided "suggestive evidence" of carcinogenicity based on an increased incidence of thyroid and liver tumors in treated rats.[2][5]

90-Day Subchronic Oral Toxicity Study of TPA in Rats

- Objective: To evaluate the subchronic oral toxicity of TPA in rats.
- Test Guideline: The study design would be consistent with OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or US EPA Health Effects Test Guidelines OPPTS 870.3100.



- · Methodology Summary:
 - Test Species: Charles River CD rats.
 - Group Size: 15 animals per sex per dose group.
 - Dosing: Disodium TPA was administered in the diet for 90 days at concentrations of 0, 50, 500, 1,000, or 10,000 ppm (approximately 0, 2.5, 25, 50, or 500 mg/kg/day).
 - Endpoints Evaluated: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis at multiple time points, and comprehensive gross and histopathological examinations at termination.
- Key Findings: No significant treatment-related adverse effects were observed. The NOAEL
 was determined to be 500 mg/kg/day, the highest dose tested.[4]

Two-Generation Reproductive Toxicity Study of DCPA in Rats

- Objective: To assess the potential effects of DCPA on reproductive function across two generations of rats.
- Test Guideline: This study would have followed protocols similar to OECD Test Guideline 416 (Two-Generation Reproduction Toxicity) or US EPA Health Effects Test Guidelines OPPTS 870.3800.
- Methodology Summary:
 - Test Species: Sprague-Dawley rats.
 - Group Size: Typically 25-30 animals per sex per dose group for the F0 generation.
 - Dosing: DCPA was administered in the diet to the F0 generation for a pre-mating period and throughout mating, gestation, and lactation. The F1 generation was then exposed from weaning through their own mating and production of the F2 generation.



- Endpoints Evaluated: Parental (F0 and F1) clinical signs, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, and parturition. Offspring (F1 and F2) viability, body weight, sex ratio, and developmental landmarks were assessed. Gross and histopathological examination of reproductive organs was performed on parental animals.
- Key Findings: The NOAEL for parental toxicity in females was 63 mg/kg/day, and for males was 233 mg/kg/day.[2]

Metabolism and Toxicological Pathway

Dacthal undergoes a two-step hydrolysis process both in the environment and metabolically in organisms. This process is a key determinant of the differing toxicities of the parent compound and its degradates.

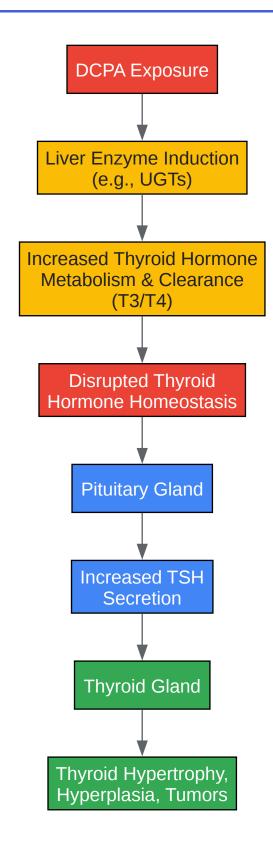


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Caption: Metabolic degradation pathway of **Dacthal** (DCPA).

The primary mechanism of chronic toxicity for DCPA in animals is believed to involve the liver and thyroid gland. It is hypothesized that DCPA induces liver enzymes, leading to increased metabolism and clearance of thyroid hormones. This disruption of thyroid hormone homeostasis results in a compensatory response from the pituitary gland (increased TSH), which can lead to thyroid hypertrophy, hyperplasia, and, ultimately, tumors.





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Caption: Proposed toxicological pathway for DCPA-induced thyroid effects.



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